Cas no 2229111-63-9 (4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol)

4-{2-メチル-4-(トリフルオロメチル)フェニルメチル}ピペリジン-4-オールは、ピペリジン骨格に2-メチル-4-(トリフルオロメチル)ベンジル基が導入された特異な構造を持つ化合物です。この分子の特徴は、①トリフルオロメチル基による高い脂溶性と代謝安定性、②ピペリジン環の4位水酸基がもたらす分子内水素結合形成能、③立体障害を伴うベンジル置換基による選択的な分子認識特性が挙げられます。医薬品中間体としての応用が期待され、特に中枢神経系標的化合物の合成において、血脳関門透過性の向上や受容体親和性の制御に寄与する可能性があります。

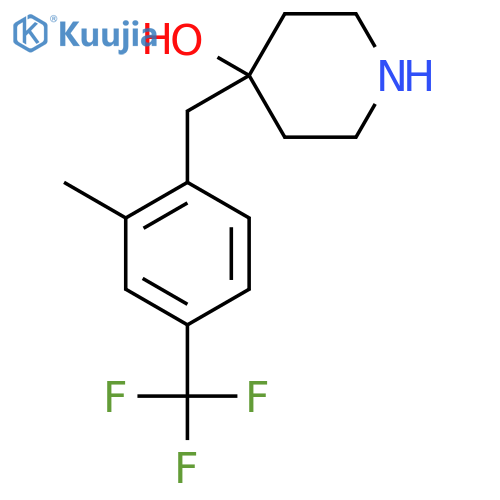

2229111-63-9 structure

商品名:4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol

- EN300-1954201

- 2229111-63-9

- 4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol

-

- インチ: 1S/C14H18F3NO/c1-10-8-12(14(15,16)17)3-2-11(10)9-13(19)4-6-18-7-5-13/h2-3,8,18-19H,4-7,9H2,1H3

- InChIKey: DFLDRXPLOUKBLI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=C(C)C=1)CC1(CCNCC1)O)(F)F

計算された属性

- せいみつぶんしりょう: 273.13404868g/mol

- どういたいしつりょう: 273.13404868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 32.3Ų

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1954201-5.0g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 5g |

$2650.0 | 2023-05-31 | ||

| Enamine | EN300-1954201-0.25g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1954201-0.1g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1954201-0.05g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1954201-10.0g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 10g |

$3929.0 | 2023-05-31 | ||

| Enamine | EN300-1954201-2.5g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1954201-0.5g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1954201-1.0g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 1g |

$914.0 | 2023-05-31 | ||

| Enamine | EN300-1954201-10g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 10g |

$4852.0 | 2023-09-17 | ||

| Enamine | EN300-1954201-5g |

4-{[2-methyl-4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol |

2229111-63-9 | 5g |

$3273.0 | 2023-09-17 |

4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

2229111-63-9 (4-{2-methyl-4-(trifluoromethyl)phenylmethyl}piperidin-4-ol) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬